molecular formula C17H27ClN2O3 B2731235 1-[bis(2-hydroxyethyl)amino]-3-(2,3-dimethyl-1H-indol-1-yl)propan-2-ol CAS No. 1052538-16-5

1-[bis(2-hydroxyethyl)amino]-3-(2,3-dimethyl-1H-indol-1-yl)propan-2-ol

Cat. No. B2731235
CAS RN: 1052538-16-5
M. Wt: 342.86
InChI Key: BSTNUPPMQQLROZ-UHFFFAOYSA-N
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Description

The compound “1-[bis(2-hydroxyethyl)amino]-3-(2,3-dimethyl-1H-indol-1-yl)propan-2-ol” is a complex organic molecule. It contains an indole group, which is a common structure in many natural products and pharmaceuticals. The molecule also contains a bis(2-hydroxyethyl)amino group and a propan-2-ol group .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the indole ring, the bis(2-hydroxyethyl)amino group, and the propan-2-ol group would all contribute to its overall structure .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of multiple hydroxyl (-OH) groups could make the compound polar and capable of forming hydrogen bonds .

Scientific Research Applications

Structural and Spectroscopic Investigation

A study focused on Schiff base derivatives, including compounds structurally related to the query compound. These derivatives demonstrated unique crystal structures and polymeric frameworks supported by hydrogen bonds, with their equilibrium structure and electronic properties thoroughly analyzed via density functional theory (DFT). The research also included FT-IR, FT-Raman, and UV-VIS spectroscopic analysis, affirming the presence of hydrogen bonds in these compounds (Khalid et al., 2018).

Polymerization and Copolymer Synthesis

Another study explored the use of aminoalcohols as initiators for the ring-opening polymerization of 2-methyl-N-tosyl aziridine, demonstrating the potential of such compounds in creating telechelic and block copolymers. This work highlights the tolerance of the polymerization process to nonprotected hydroxyl groups and showcases the control over molar masses and chain-end fidelity (Bakkali-Hassani et al., 2018).

Enzyme Inhibitory Activities

Research into pyrazole-based heterocyclic compounds, including those with structural similarities to the query chemical, revealed selective inhibitory activities against various enzymes. This study underscores the potential therapeutic applications of such compounds in addressing enzyme-related disorders (Harit et al., 2012).

Phase Transition in Aqueous Media

The synthesis and study of methacrylic monomers containing tertiary amine functional groups were described, with a focus on their controlled polymerization and the unique phase transitions of the resulting homopolymers in aqueous solutions. This research points to the application of such compounds in developing responsive materials (Yu & Lowe, 2009).

Zinc Complexes in Hydrolysis

A study synthesized new binucleating ligands featuring hydroxytrimethylene linkers, forming zinc complexes that were investigated for their activity in hydrolyzing tris(p-nitrophenyl)phosphate. This work contributes to understanding the catalytic roles of zinc complexes in hydrolytic reactions (Mochizuki et al., 2009).

properties

IUPAC Name

1-[bis(2-hydroxyethyl)amino]-3-(2,3-dimethylindol-1-yl)propan-2-ol;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H26N2O3.ClH/c1-13-14(2)19(17-6-4-3-5-16(13)17)12-15(22)11-18(7-9-20)8-10-21;/h3-6,15,20-22H,7-12H2,1-2H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BSTNUPPMQQLROZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N(C2=CC=CC=C12)CC(CN(CCO)CCO)O)C.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H27ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>51.4 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24785513
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

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